4-Fluorobenzoic acid-alpha-13C-2,3,5,6-d4
Overview
Description
4-Fluorobenzoic acid-alpha-13C-2,3,5,6-d4 is a labeled compound used in various scientific research applications. It is a derivative of 4-fluorobenzoic acid, where the carboxyl carbon is labeled with carbon-13 and the aromatic ring is deuterated at positions 2, 3, 5, and 6. This compound is particularly useful in nuclear magnetic resonance (NMR) studies due to its isotopic labeling .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluorobenzoic acid-alpha-13C-2,3,5,6-d4 typically involves the introduction of the fluorine atom and the isotopic labels into the benzoic acid structure. The process may include:
Fluorination: Introduction of the fluorine atom into the benzene ring.
Isotopic Labeling: Incorporation of carbon-13 and deuterium into the molecule.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar methods but optimized for higher yields and purity. The process includes stringent quality control measures to ensure the isotopic purity of 99 atom % for carbon-13 and 98 atom % for deuterium .
Chemical Reactions Analysis
Types of Reactions
4-Fluorobenzoic acid-alpha-13C-2,3,5,6-d4 can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted with other functional groups.
Reduction Reactions: The carboxyl group can be reduced to an alcohol or an aldehyde.
Oxidation Reactions: The aromatic ring can undergo oxidation to form quinones or other oxidized derivatives.
Common Reagents and Conditions
Substitution: Reagents like nucleophiles (e.g., amines, thiols) under basic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products
Substitution: Formation of substituted benzoic acids.
Reduction: Formation of 4-fluorobenzyl alcohol or 4-fluorobenzaldehyde.
Oxidation: Formation of 4-fluorobenzoquinone.
Scientific Research Applications
4-Fluorobenzoic acid-alpha-13C-2,3,5,6-d4 is used in various scientific research fields:
Chemistry: Used as a tracer in NMR studies to investigate reaction mechanisms and molecular structures.
Biology: Employed in metabolic studies to trace the incorporation and transformation of the compound in biological systems.
Medicine: Utilized in drug development and pharmacokinetic studies to understand the distribution and metabolism of fluorinated compounds.
Industry: Applied in the synthesis of labeled compounds for quality control and analytical purposes.
Mechanism of Action
The mechanism of action of 4-Fluorobenzoic acid-alpha-13C-2,3,5,6-d4 depends on its application. In NMR studies, the isotopic labels (carbon-13 and deuterium) enhance the sensitivity and resolution of the spectra, allowing for detailed analysis of molecular structures and dynamics. The fluorine atom can also participate in hydrogen bonding and other interactions, influencing the compound’s behavior in chemical and biological systems .
Comparison with Similar Compounds
Similar Compounds
4-Fluorobenzoic acid: The non-labeled version of the compound.
2-Fluorobenzoic acid: A positional isomer with the fluorine atom at the ortho position.
4-(Trifluoromethyl)benzoic acid: A compound with a trifluoromethyl group instead of a single fluorine atom.
Uniqueness
4-Fluorobenzoic acid-alpha-13C-2,3,5,6-d4 is unique due to its isotopic labeling, which makes it particularly valuable for NMR studies. The combination of carbon-13 and deuterium labels provides enhanced spectral resolution and sensitivity, making it a powerful tool for detailed molecular analysis .
Properties
IUPAC Name |
2,3,5,6-tetradeuterio-4-fluorobenzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5FO2/c8-6-3-1-5(2-4-6)7(9)10/h1-4H,(H,9,10)/i1D,2D,3D,4D,7+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBYDXOIZLAWGSL-YRTBNJHASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[13C](=O)O)[2H])[2H])F)[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5FO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00584012 | |
Record name | 4-Fluoro(carboxy-~13~C,~2~H_4_)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00584012 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
285977-82-4 | |
Record name | 4-Fluoro(carboxy-~13~C,~2~H_4_)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00584012 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 285977-82-4 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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